2,3,4-Trichloroaniline molecular weight and formula
2,3,4-Trichloroaniline molecular weight and formula
An In-depth Technical Guide to 2,3,4-Trichloroaniline for Researchers and Drug Development Professionals
Introduction
2,3,4-Trichloroaniline is a chlorinated aromatic amine, a chemical class of significant industrial and research interest. As a derivative of aniline, its benzene ring is substituted with three chlorine atoms and an amino group, a structural motif that imparts distinct chemical reactivity and physical properties.[1] This guide provides a comprehensive overview of 2,3,4-trichloroaniline, from its fundamental molecular characteristics to its synthesis, applications, and critical safety protocols. For researchers and professionals in drug development and chemical synthesis, understanding the nuances of this compound is crucial for its effective and safe utilization as a chemical intermediate and building block.
Section 1: Core Chemical Identity
The specific arrangement of three chlorine atoms on the aniline ring dictates the molecule's steric and electronic properties, influencing its reactivity and interactions. Its core identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2,3,4-trichloroaniline | [2] |
| Molecular Formula | C₆H₄Cl₃N | [1][2][3][4] |
| Molecular Weight | 196.46 g/mol | [3][4] |
| CAS Number | 634-67-3 | [2][3][4] |
| Appearance | White to off-white crystalline solid or powder | [1] |
Section 2: Physicochemical Properties
The physical properties of 2,3,4-trichloroaniline are a direct consequence of its molecular structure. The crystalline solid nature is typical for a substituted benzene derivative of its size. Its solubility profile—poorly soluble in water but more soluble in organic solvents—is characteristic of its nonpolar aromatic structure.[1]
| Property | Value | Source(s) |
| Melting Point | 66-69 °C | [1] |
| Boiling Point | 292 °C | [4] |
| Density | ~1.65 g/cm³ | [1] |
| Water Solubility | Poorly soluble | [1][5] |
| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, chloroform | [1][5] |
| LogP (Octanol-Water Partition Coefficient) | 3.7 | [2][6] |
Section 3: Synthesis and Reactivity
Causality of Synthesis Choice: The primary industrial synthesis route for polychlorinated anilines is the direct chlorination of aniline.[7][8] The amino group (-NH₂) is a potent activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring.[7] To achieve the 2,3,4-trichloro substitution pattern, reaction conditions must be carefully controlled to manage the regioselectivity and extent of chlorination.
Illustrative Synthesis Workflow
The following diagram outlines a generalized workflow for the synthesis of a trichloroaniline isomer via direct chlorination.
Caption: Generalized workflow for the synthesis of trichloroaniline.
Experimental Protocol: Synthesis of 2,4,6-Trichloroaniline
While the exact protocol for 2,3,4-trichloroaniline can vary, the synthesis of the related 2,4,6-isomer provides a robust, illustrative example of the methodology.[7][9]
-
Preparation : Dissolve dry aniline (1.0 equivalent) in an anhydrous solvent such as carbon tetrachloride or glacial acetic acid within a reaction vessel equipped with a stirrer, gas inlet, and cooling bath.
-
Chlorination : Bubble chlorine gas (approx. 3.0+ equivalents) slowly through the stirred solution. The reaction is exothermic and must be maintained at a controlled temperature using an ice water bath to prevent side reactions and degradation.[7]
-
Reaction Monitoring : The reaction proceeds for several hours. Completion can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A white precipitate of the trichloroaniline product will form.[9]
-
Work-up : Once the reaction is complete, slowly raise the temperature to approximately 50°C to drive off excess dissolved chlorine and hydrogen chloride gas. The off-gas should be passed through a scrubber containing a sodium bicarbonate solution.[7]
-
Isolation : Cool the mixture to room temperature to maximize precipitation. Collect the crude solid product by filtration.
-
Purification : Wash the crude product with water to remove any remaining acid and salts. The product can be further purified by recrystallization from a suitable solvent like ethanol to achieve high purity.[7]
Section 4: Applications in Research and Industry
2,3,4-Trichloroaniline's primary value lies in its role as a versatile chemical intermediate. The presence of the amine group allows for diazotization and subsequent coupling reactions, while the chlorine atoms influence the electronic properties and provide sites for further functionalization.
-
Agrochemicals : A significant application is in the synthesis of herbicides and pesticides.[1] The trichlorinated phenyl moiety is a common feature in many active agrochemical compounds.
-
Dyes and Pigments : It serves as a precursor in the manufacturing of certain azo dyes and pigments.[1][8] The aniline derivative is diazotized and then coupled with other aromatic compounds to create complex, colored molecules.
-
Pharmaceutical Research : While not a common end-product, chlorinated anilines are used as building blocks in the synthesis of more complex molecules for drug discovery. They can serve as a starting point for creating libraries of compounds for screening.[10]
-
Organic Synthesis : In a broader laboratory context, it is used as a reagent for various chemical transformations.[1]
Section 5: Safety, Handling, and Toxicology
Trustworthiness through Self-Validation: A robust safety protocol is a self-validating system. Each step is designed to mitigate a known hazard, and the successful completion of the protocol without incident validates its efficacy. Due to its significant toxicity, strict adherence to safety procedures is non-negotiable.
GHS Hazard Classification:
-
Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[2][11][12]
-
Specific Target Organ Toxicity (Repeated Exposure) : May cause damage to organs through prolonged or repeated exposure.[2][11]
-
Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[2][11]
Laboratory Safety Workflow
Caption: Mandatory safety workflow for handling 2,3,4-trichloroaniline.
Detailed Safe Handling Protocol
-
Engineering Controls : All work involving 2,3,4-trichloroaniline must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[13]
-
Handling Solid : When weighing and transferring the solid, do so carefully to avoid creating airborne dust.[13] Use a spatula and weigh the material on a tared weigh paper or directly into the reaction vessel inside the fume hood.
-
Spill Response : In case of a spill, do not panic. Evacuate the immediate area if the spill is large. For small spills, use an appropriate absorbent material from a chemical spill kit, wearing full PPE. Place the contaminated material into a sealed container for hazardous waste disposal.
-
First Aid :
-
If Swallowed : Rinse mouth and immediately call a poison control center or doctor.[11]
-
If on Skin : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[11]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison control center or doctor if you feel unwell.
-
-
Waste Disposal : Dispose of all waste contaminated with 2,3,4-trichloroaniline in a designated, sealed, and clearly labeled hazardous waste container in accordance with local, state, and federal regulations.[11]
Conclusion
2,3,4-Trichloroaniline is a foundational chemical intermediate with significant utility in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its synthesis from aniline is a classic example of electrophilic aromatic substitution, while its handling demands a rigorous and unwavering commitment to safety due to its inherent toxicity. For the research and development professional, a thorough understanding of its properties, reactivity, and hazards is paramount to leveraging its synthetic potential responsibly and effectively.
References
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2,3,4-Trichloroaniline | Solubility of Things. (n.d.). Retrieved January 27, 2026, from [Link]
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2,3,4-Trichloroaniline | C6H4Cl3N. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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2,4,6-Trichloroaniline. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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2,4,5 Trichloroaniline Market Poised to Growth USD 1,200 Million by 2035. (2026, January 21). Industry Today. Retrieved January 27, 2026, from [Link]
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2,4,6-Trichloroaniline | C6H4Cl3N. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Safety data sheet 2,3,4-Trichloroaniline. (n.d.). CPAChem. Retrieved January 27, 2026, from [Link]
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